N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide
Overview
Description
N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide is a synthetic organic compound known for its complex structure, which includes a thiazole ring, methoxyphenyl groups, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions, where methoxy-substituted phenyl halides react with nucleophiles.
Formation of the Butanamide Moiety: The butanamide group is typically introduced through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Conversion of the amide to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Employed in studies to probe the mechanisms of enzyme inhibition or receptor binding.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups and thiazole ring are crucial for binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide: Similar structure but with a methyl group instead of a propyl group.
N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide is unique due to the specific combination of its functional groups and the length of the alkyl chain on the thiazole ring. This unique structure can result in different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-5-7-21-23(17-9-13-19(28-3)14-10-17)25-24(30-21)26(22(27)8-6-2)18-11-15-20(29-4)16-12-18/h9-16H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMMQMOZDVKEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)OC)C(=O)CCC)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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